

# Application Notes and Protocols for Drug Delivery Using UiO-66-COOH Nanoparticles

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## Compound of Interest

Compound Name: *UiO-66-cooh*

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This document provides detailed protocols and application notes for the utilization of carboxylated University of Oslo-66 (**UiO-66-COOH**) metal-organic framework (MOF) nanoparticles as a drug delivery system. The information compiled herein is based on established research findings and is intended to guide researchers in the synthesis, drug loading, and in vitro evaluation of **UiO-66-COOH** nanoparticles for therapeutic applications.

## Introduction to UiO-66-COOH for Drug Delivery

UiO-66, a zirconium-based MOF, has garnered significant attention in the field of drug delivery due to its high porosity, large surface area, exceptional chemical and thermal stability, and biocompatibility.<sup>[1][2][3][4]</sup> The carboxylated form, **UiO-66-COOH**, offers additional advantages by providing functional groups for drug attachment and potentially enhancing pH-responsive drug release, a desirable characteristic for targeting the acidic microenvironment of tumors.<sup>[4]</sup> These nanoparticles can be synthesized with tunable sizes and their surfaces can be modified to improve drug loading capacity and control release kinetics.<sup>[1][2][5]</sup>

## Experimental Protocols

### Synthesis of UiO-66-COOH Nanoparticles

This protocol is adapted from solvothermal synthesis methods described in the literature.<sup>[6][7][8]</sup>

**Materials:**

- Zirconium(IV) chloride ( $\text{ZrCl}_4$ )
- 1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid)
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl) or Acetic Acid (as a modulator)
- Ethanol

**Procedure:**

- In a glass vial, dissolve  $\text{ZrCl}_4$  in DMF.
- In a separate vial, dissolve 1,2,4,5-benzenetetracarboxylic acid in DMF. A modulator such as HCl or acetic acid can be added to this solution to control the nanoparticle size and introduce defects which can be beneficial for drug loading.[8]
- Mix the two solutions and sonicate for 20-30 minutes to ensure homogeneity.
- Seal the vial and place it in a preheated oven at 80-120°C for 24-37 hours.[6][9]
- After the reaction, allow the mixture to cool down to room temperature.
- Collect the white precipitate by centrifugation.
- Wash the product repeatedly with DMF and then with ethanol to remove any unreacted precursors.
- Dry the final **UiO-66-COOH** nanoparticles under vacuum.

## Drug Loading Protocol (Example: Doxorubicin)

This protocol outlines a general procedure for loading a chemotherapeutic drug, Doxorubicin (DOX), into **UiO-66-COOH** nanoparticles.[10][11]

**Materials:**

- Synthesized **UiO-66-COOH** nanoparticles
- Doxorubicin hydrochloride (DOX)
- Deionized water or Phosphate Buffered Saline (PBS)
- Centrifuge

**Procedure:**

- Disperse a known amount of **UiO-66-COOH** nanoparticles in deionized water or PBS.
- Prepare a stock solution of DOX in the same solvent.
- Add the DOX solution to the nanoparticle suspension. The ratio of drug to nanoparticles can be varied to optimize loading. A typical ratio is 1 mg of DOX per 16 mg of MOFs.[\[10\]](#)[\[11\]](#)
- Stir the mixture at room temperature in the dark for 6 to 24 hours to facilitate drug encapsulation.[\[10\]](#)[\[11\]](#)
- After incubation, centrifuge the suspension to separate the DOX-loaded nanoparticles from the supernatant.
- Wash the nanoparticles several times with the solvent to remove any free, surface-adsorbed drug.
- The amount of loaded DOX can be quantified by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy. The drug loading capacity and encapsulation efficiency can then be calculated.

## In Vitro Drug Release Study

This protocol describes how to evaluate the release of a loaded drug from **UiO-66-COOH** nanoparticles under different pH conditions, simulating physiological and tumor environments. [\[9\]](#)[\[12\]](#)

**Materials:**

- DOX-loaded **UiO-66-COOH** nanoparticles
- Phosphate Buffered Saline (PBS) at pH 7.4
- Acetate buffer or PBS at pH 5.4
- Dialysis membrane (with an appropriate molecular weight cut-off)
- Shaking incubator

Procedure:

- Disperse a known amount of DOX-loaded **UiO-66-COOH** nanoparticles in a specific volume of the release medium (e.g., PBS pH 7.4).
- Transfer the suspension into a dialysis bag.
- Place the dialysis bag in a larger container with a known volume of the same release medium.
- Place the setup in a shaking incubator at 37°C.
- At predetermined time intervals, withdraw a small aliquot of the release medium from the container and replace it with an equal volume of fresh medium to maintain sink conditions.
- Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy for DOX).
- Repeat the experiment using a release medium with a different pH (e.g., pH 5.4) to assess pH-responsive release.

## In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of the drug-loaded nanoparticles on cancer cell lines.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Cancer cell line (e.g., MCF-7, HeLa, A549)

- Normal cell line (e.g., HEK-293) for comparison
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Free drug (e.g., DOX)
- Bare **UiO-66-COOH** nanoparticles
- DOX-loaded **UiO-66-COOH** nanoparticles
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates

#### Procedure:

- Seed the cells in 96-well plates at a specific density and allow them to attach overnight.
- Treat the cells with varying concentrations of the free drug, bare nanoparticles, and drug-loaded nanoparticles. Include an untreated control group.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6][13]
- After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage relative to the untreated control cells.

## Data Presentation

Table 1: Physicochemical Properties of **UiO-66-COOH** Nanoparticles

Parameter	Typical Value	Reference
Particle Size (nm)	100 - 200	[17]
Surface Area (m <sup>2</sup> /g)	~1052	
Zeta Potential (mV)	-19 to -44 (drug-loaded)	[9]

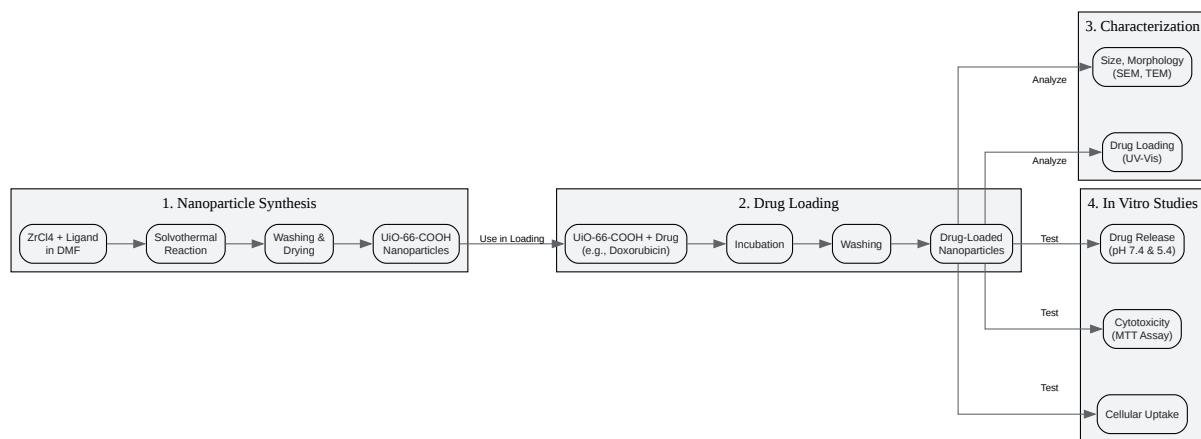
Table 2: Drug Loading and Release Characteristics

Drug	Loading Capacity (%)	Encapsulation Efficiency (%)	Release at pH 7.4 (after 72h)	Release at pH 5.4 (after 72h)	Reference
Doxorubicin	5.6 - 6.2	-	~40%	>60%	[10][11]
Quercetin	32.9 - 43.1	-	Slower Release	Faster Release	[9]
Letrozole	62.21	-	-	57.55%	[6][13]
Ciprofloxacin	84	-	80%	87%	
Cisplatin	25.7	-	71% (in 2h)	-	[18]

Note: Drug loading and release are highly dependent on the specific synthesis and loading conditions.

## Visualization of Key Processes

### Experimental Workflow

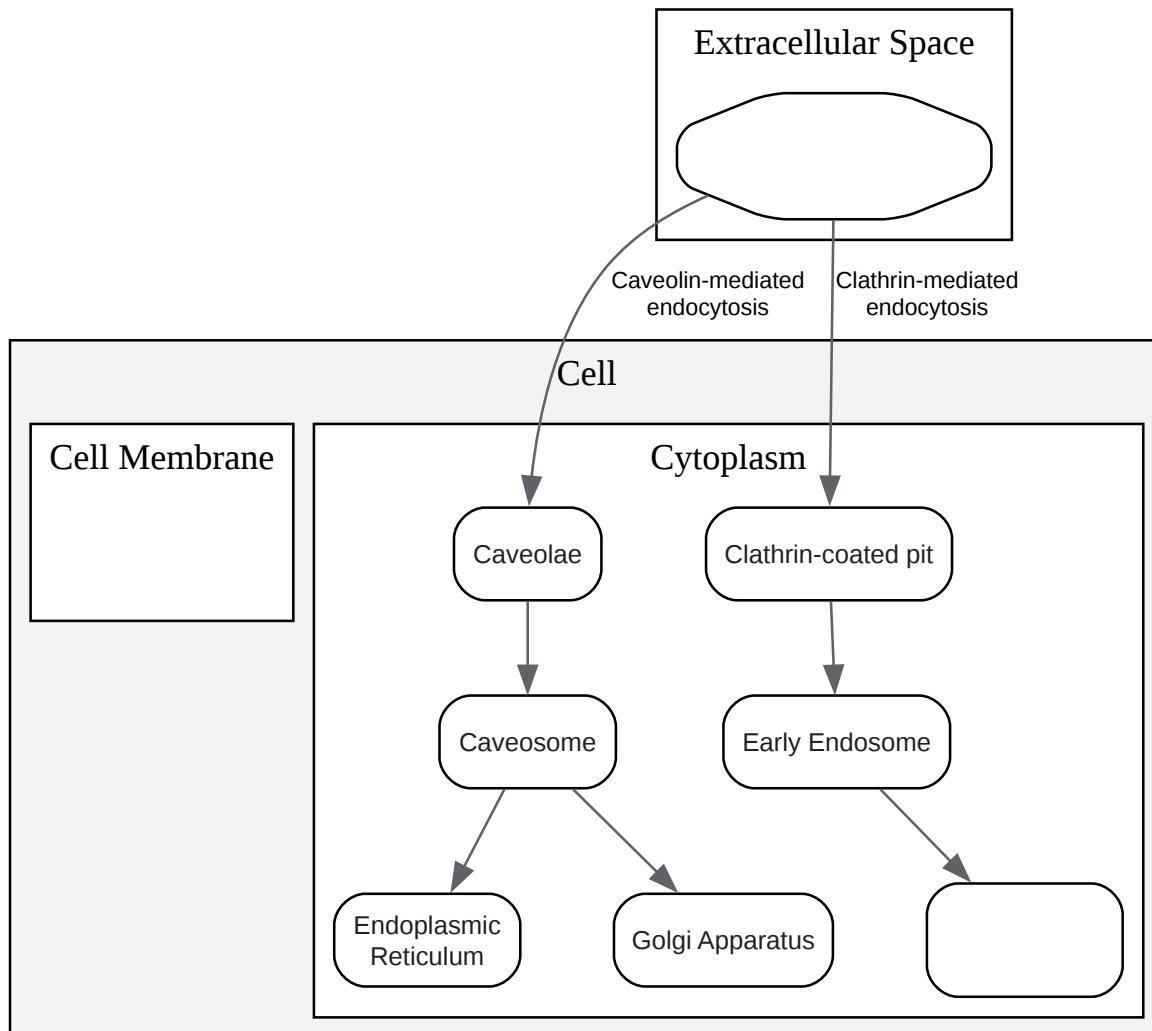


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Caption: Experimental workflow for **UiO-66-COOH** drug delivery.

## Cellular Uptake Signaling Pathways

The primary mechanisms for the internalization of nanoparticles like UiO-66 are endocytosis, including clathrin-mediated and caveolin-mediated pathways.[19][20] The specific pathway can be influenced by particle size and surface chemistry.[5][19]

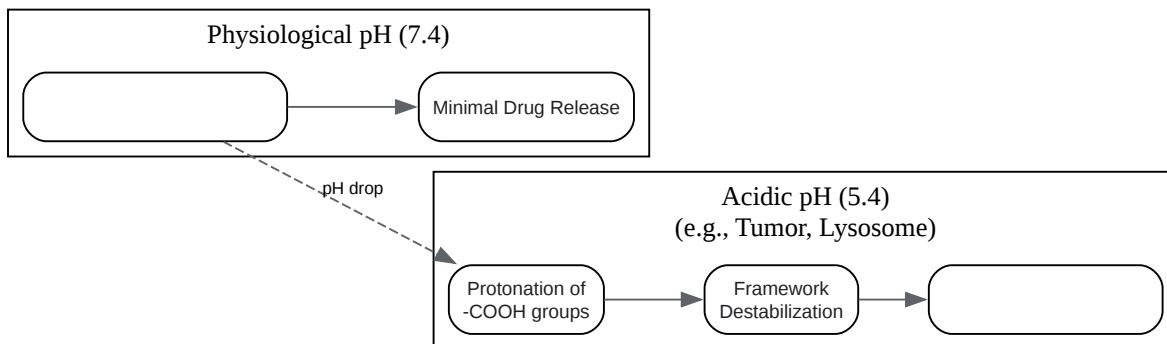


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Caption: Cellular uptake pathways of UiO-66 nanoparticles.

## pH-Responsive Drug Release Mechanism

The acidic environment within endosomes and lysosomes, as well as the tumor microenvironment, can trigger the release of drugs from **UiO-66-COOH**.<sup>[1][4]</sup> This is often due to the protonation of the carboxylate groups in the MOF structure, leading to a weakening of the framework and subsequent drug diffusion.

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Caption: pH-responsive drug release from **UiO-66-COOH**.

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